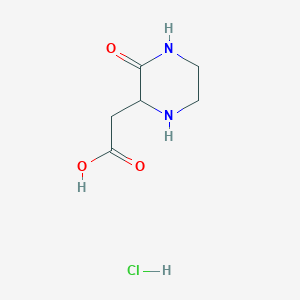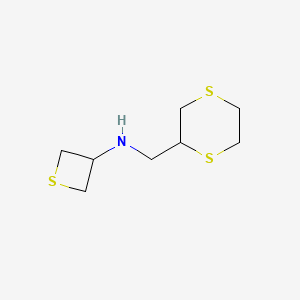
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine is an organic compound that features both dithiane and thietane rings. These sulfur-containing heterocycles are known for their unique chemical properties and reactivity, making this compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dithian-2-yl)methyl)thietan-3-amine typically involves the reaction of 1,4-dithiane with thietan-3-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product. Detailed synthetic routes can be found in specialized organic chemistry literature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity. The exact methods would depend on the specific requirements of the application and the availability of raw materials .
化学反応の分析
Types of Reactions
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane and thietane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur-containing rings, leading to simpler organic molecules.
Substitution: Functional groups attached to the nitrogen or sulfur atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler hydrocarbons .
科学的研究の応用
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((1,4-Dithian-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets through its sulfur-containing rings. These interactions can disrupt or enhance the function of enzymes and proteins, leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle, commonly used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to 1,3-dithiane but with different reactivity and applications.
Thietane: A simpler sulfur-containing ring, used in various chemical reactions.
Uniqueness
N-((1,4-Dithian-2-yl)methyl)thietan-3-amine is unique due to the combination of dithiane and thietane rings in a single molecule. This dual-ring structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H15NS3 |
|---|---|
分子量 |
221.4 g/mol |
IUPAC名 |
N-(1,4-dithian-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C8H15NS3/c1-2-12-8(6-10-1)3-9-7-4-11-5-7/h7-9H,1-6H2 |
InChIキー |
LGXUXYARWUEUKD-UHFFFAOYSA-N |
正規SMILES |
C1CSC(CS1)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-Methyl-7-(5-methyl-2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-2-((6-methylpyridin-2-yl)methyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13321864.png)
amine](/img/structure/B13321869.png)
![4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13321875.png)
![5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13321880.png)
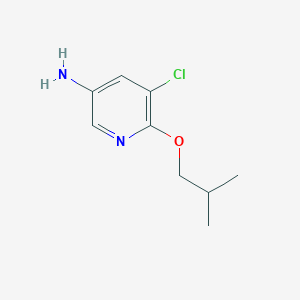

![7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
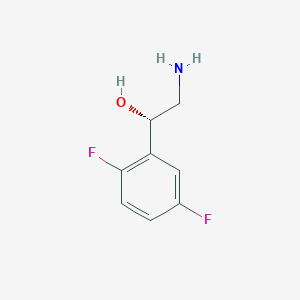
![n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine](/img/structure/B13321900.png)
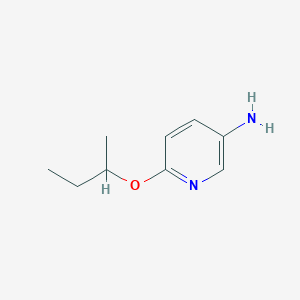
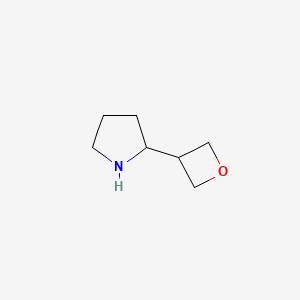
![4-(2-Amino-5-{4-[(dimethylamino)methyl]thiophen-2-YL}pyridin-3-YL)-2-{[(1R,2Z)-4,4,4-trifluoro-1-methylbut-2-EN-1-YL]oxy}benzamide](/img/structure/B13321912.png)
